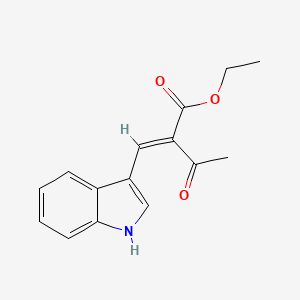![molecular formula C17H18N2O3 B5720023 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a hydrazide derivative of 2-methyl-N-(2-methylphenoxy) benzamide and has a molecular formula of C16H17N3O3.
Mechanism of Action
The mechanism of action of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to a decrease in the production of inflammatory mediators, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have anti-microbial activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide in lab experiments is its versatility. 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have a wide range of applications, making it a useful tool for researchers in various fields. Additionally, 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide in lab experiments is its potential toxicity. While 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide. One potential direction is the development of new drugs and therapeutic agents based on the structure of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide and its potential off-target effects. Finally, more studies are needed to determine the safety and efficacy of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide in humans, which could lead to its use in clinical trials.
Synthesis Methods
The synthesis of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate compound with 2-methylbenzoyl chloride. The overall synthesis process is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been extensively studied for its potential applications in various fields of research. One of the primary applications of 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide is in the development of new drugs and therapeutic agents. 2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the development of new drugs to treat various diseases.
properties
IUPAC Name |
2-methyl-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)17(21)19-18-16(20)11-22-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCCOQOZWSOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)



![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)